4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with 4-(2-isopropylpyrimidin-4-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, making it a potential anti-fibrotic agent .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Imidazole-containing compounds: These have a broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: These compounds exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with unique molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H22N6O |
---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
4-methoxy-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H22N6O/c1-12(2)15-17-6-4-13(19-15)21-8-10-22(11-9-21)16-18-7-5-14(20-16)23-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
PKIZOZBSVQXKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
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